

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(Ethylthio)nicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Ethylthio)nicotinic acid

Cat. No.: B1582056

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Introduction

2-(Ethylthio)nicotinic acid (CAS: 27868-76-4) is a sulfur-containing heterocyclic compound belonging to the pyridinecarboxylic acid family.^{[1][2]} As a derivative of nicotinic acid (Vitamin B3), this class of molecules is of significant interest to researchers in medicinal chemistry and drug development due to their diverse biological activities.^{[3][4]} The introduction of an ethylthio group at the 2-position of the pyridine ring significantly alters the electronic and steric properties of the parent molecule, influencing its potential as a scaffold for novel therapeutics.

This technical guide provides an in-depth analysis of the spectroscopic signature of **2-(Ethylthio)nicotinic acid**. While complete, formally published reference spectra for this specific molecule are not abundant in public databases, this document leverages expert analysis and data from closely related structural analogs to present a robust, predictive characterization. We will dissect the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the resulting spectral features. This guide is designed to equip researchers and drug development professionals with the foundational knowledge needed to identify, characterize, and utilize this compound in their work.

Molecular Structure and Spectroscopic Overview

The key to interpreting the spectroscopic data of **2-(Ethylthio)nicotinic acid** lies in understanding its constituent functional groups: a pyridine ring, a carboxylic acid, and an

ethylthio substituent. Each of these components produces characteristic signals that, when analyzed together, provide a complete structural fingerprint.

- **Pyridine Ring:** A heteroaromatic system whose protons and carbons will appear in the aromatic region of the NMR spectra. The substitution pattern dictates the coupling patterns observed in ^1H NMR.
- **Carboxylic Acid:** This group is identifiable by a very broad O-H stretch in the IR spectrum, a highly deshielded proton signal in ^1H NMR, and a characteristic carbonyl (C=O) signal in both IR and ^{13}C NMR spectra.
- **Ethylthio Group (-S-CH₂-CH₃):** This aliphatic chain will produce two distinct signals in the NMR spectra—a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons—due to spin-spin coupling. The C-S bond will exhibit a weak stretch in the IR spectrum.

Below is a diagram illustrating the molecular structure with atom numbering for reference in the subsequent spectroscopic analysis.

Caption: Numbered structure of **2-(Ethylthio)nicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The analysis is based on predicting chemical shifts and coupling patterns for both proton (^1H) and carbon-13 (^{13}C) nuclei.

Predicted ^1H NMR Data

The predicted ^1H NMR spectrum is based on established chemical shift values and analysis of similar structures.[5] The pyridine protons are expected in the aromatic region (7.0-9.0 ppm), with their specific shifts influenced by the electron-donating thioether and electron-withdrawing carboxylic acid groups.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-4	~8.2	Doublet of doublets (dd)	$J \approx 7.5, 1.8$	Coupled to both H-5 and H-6. Deshielded by proximity to the carboxylic acid.
H-5	~7.2	Doublet of doublets (dd)	$J \approx 7.5, 4.8$	Coupled to H-4 and H-6. Shielded relative to other ring protons.
H-6	~8.6	Doublet of doublets (dd)	$J \approx 4.8, 1.8$	Coupled to H-5 and H-4. Deshielded by the adjacent electronegative nitrogen atom.
-S-CH ₂ -CH ₃	~3.2	Quartet (q)	$J \approx 7.4$	Methylene protons adjacent to the sulfur atom and coupled to the three methyl protons.
-S-CH ₂ -CH ₃	~1.4	Triplet (t)	$J \approx 7.4$	Methyl protons coupled to the two methylene protons.
-COOH	>10 (variable)	Broad Singlet (br s)	N/A	Highly deshielded acidic proton, often exchanges with

solvent, leading
to broadening.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum provides information on the carbon skeleton. Aromatic carbons typically appear between 110-160 ppm, while the carboxylic carbonyl carbon is significantly downfield (>165 ppm). Predictions are based on data from nicotinic acid and known substituent effects.[\[6\]](#)
[\[7\]](#)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-2	~158	Attached to both the sulfur and nitrogen atoms, leading to significant deshielding.
C-3	~125	The point of attachment for the carboxylic acid group.
C-4	~138	Aromatic CH carbon.
C-5	~122	Aromatic CH carbon, shielded relative to C-4 and C-6.
C-6	~152	Aromatic CH carbon adjacent to the nitrogen atom, resulting in strong deshielding.
C=O	~168	Characteristic chemical shift for a carboxylic acid carbonyl carbon.
-S-CH ₂ -CH ₃	~28	Aliphatic carbon attached to sulfur.
-S-CH ₂ -CH ₃	~14	Terminal aliphatic methyl carbon.

Standard Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ^1H and ^{13}C NMR spectra for structural confirmation.

- Sample Preparation: Dissolve approximately 5-10 mg of **2-(Ethylthio)nicotinic acid** in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO- d_6 or CDCl_3). The choice of solvent is critical; DMSO- d_6 is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
- ^1H NMR Acquisition:
 - Tune and shim the probe for the specific sample to ensure magnetic field homogeneity.
 - Acquire a standard one-pulse ^1H spectrum.
 - Set a spectral width of approximately 16 ppm, centered around 8 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
 - Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C channel and perform tuning and shimming.
 - Acquire a proton-decoupled ^{13}C spectrum using a standard pulse program (e.g., zgpg30).
 - Set a spectral width of approximately 220 ppm.
 - Co-add a sufficient number of scans (e.g., 1024 or more) as the ^{13}C nucleus is much less sensitive than ^1H .
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO- d_6 at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, making it an excellent technique for identifying functional groups. The analysis of **2-(Ethylthio)nicotinic acid** is expected to reveal characteristic absorptions for the carboxylic acid and the aromatic ring. Data from the closely related 2-(methylthio)nicotinic acid and 2-(n-propylthio)nicotinic acid provide strong correlative evidence for these predictions.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Vibrational Mode	Predicted Frequency (cm ⁻¹)	Intensity	Rationale
O-H Stretch (Carboxylic Acid)	2500-3300	Broad	The hydrogen-bonded hydroxyl group of the carboxylic acid dimer gives a very broad and characteristic absorption band.
C-H Stretch (Aromatic)	3000-3100	Medium-Weak	Stretching vibrations of the C-H bonds on the pyridine ring.
C-H Stretch (Aliphatic)	2850-2980	Medium	Stretching vibrations of the C-H bonds in the ethyl group.
C=O Stretch (Carboxylic Acid)	1700-1725	Strong	The carbonyl stretch is one of the most intense and reliable absorptions in the IR spectrum. Its position indicates a conjugated carboxylic acid.
C=N, C=C Stretch (Aromatic)	1550-1610	Medium-Strong	Ring stretching vibrations of the pyridine nucleus.
C-O Stretch (Carboxylic Acid)	1250-1320	Medium	Stretching of the carbon-oxygen single bond in the carboxylic acid group.
C-S Stretch	600-700	Weak	The carbon-sulfur bond stretch is typically weak and can be difficult to assign definitively.

Standard Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the key functional groups in the molecule.

- Sample Preparation (KBr Pellet Method):
 - Grind a small amount (~1 mg) of the solid sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure (approx. 8-10 tons) to form a transparent or translucent pellet.
- Background Spectrum: Place the empty, clean sample holder in the FT-IR spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
- Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum.
- Data Acquisition:
 - Scan the mid-IR range, typically from 4000 cm⁻¹ to 400 cm⁻¹.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks corresponding to the functional groups.

Mass Spectrometry (MS)

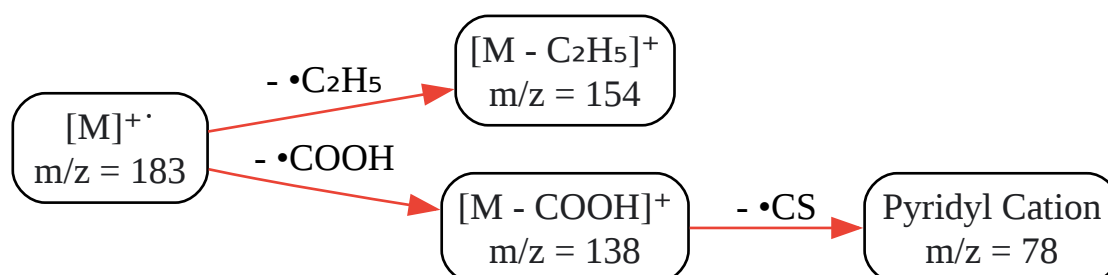
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity and structure. For **2-(Ethylthio)nicotinic acid**, the molecular formula is C₈H₉NO₂S, corresponding to a monoisotopic mass of approximately 183.04 Da.[\[11\]](#)

Predicted Mass Spectrum Data (Electron Ionization - EI)

Under EI conditions, the molecule is expected to form a molecular ion ($M^{+\cdot}$) and then undergo characteristic fragmentation. The fragmentation pathway can be predicted by considering the weakest bonds and the stability of the resulting fragments. A key fragmentation is often the loss of the ethyl group or the carboxylic acid functionality. The mass spectrum of the homologous 2-(n-propylthio)nicotinic acid shows a clear molecular ion and fragmentation patterns consistent with these predictions.[8]

m/z (mass-to-charge ratio)	Proposed Fragment	Formula	Notes
183	$[M]^{+\cdot}$	$[C_8H_9NO_2S]^{+\cdot}$	Molecular Ion. This should be a prominent peak.
154	$[M - C_2H_5]^+$	$[C_6H_4NO_2S]^+$	Loss of the ethyl radical from the thioether linkage.
138	$[M - COOH]^+$	$[C_7H_8NS]^+$	Decarboxylation, loss of the carboxylic acid radical.
122	$[M - C_2H_5 - S]^+$	$[C_6H_4NO_2]^+$	Subsequent loss of sulfur from the $[M - C_2H_5]^+$ fragment.
78	$[C_5H_4N]^+$	$[C_5H_4N]^+$	Pyridyl cation, a common fragment in the mass spectra of pyridine derivatives.

Predicted Fragmentation Pathway



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Caption: Predicted major fragmentation pathway for **2-(Ethylthio)nicotinic acid** in EI-MS.

Standard Experimental Protocol: Mass Spectrometry

Objective: To confirm the molecular weight and analyze the fragmentation pattern.

- **Sample Introduction:** Introduce a small quantity of the sample into the mass spectrometer. For a solid sample, this is typically done using a direct insertion probe.
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV. EI is a hard ionization technique that reliably produces a molecular ion and induces extensive, reproducible fragmentation.
- **Mass Analysis:** The generated ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- **Detection:** The separated ions are detected, and their abundance is recorded.
- **Data Acquisition:** Scan a mass range appropriate for the expected molecular weight, for instance, from m/z 40 to 300.
- **Data Analysis:** Identify the molecular ion peak to confirm the molecular weight. Analyze the major fragment ions and propose a fragmentation pathway that is consistent with the known structure of the molecule.

Conclusion

This guide provides a detailed, predictive framework for the spectroscopic characterization of **2-(Ethylthio)nicotinic acid**. By synthesizing data from structural analogs and applying fundamental principles of spectroscopy, we have established a clear and reliable spectral signature for this compound. The predicted ^1H NMR, ^{13}C NMR, IR, and MS data presented herein serve as a robust benchmark for researchers. Adherence to the described experimental protocols will enable scientists to confidently acquire and interpret their own data, confirming the identity and purity of **2-(Ethylthio)nicotinic acid** and facilitating its use in further research and development endeavors.

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- To cite this document: BenchChem. [A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(Ethylthio)nicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582056#spectroscopic-data-nmr-ir-mass-spec-for-2-ethylthio-nicotinic-acid>]

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